Nonadecylbenzene

CAS No.: 70356-32-0

Cat. No.: VC13336087

Molecular Formula: C25H44

Molecular Weight: 344.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70356-32-0 |

|---|---|

| Molecular Formula | C25H44 |

| Molecular Weight | 344.6 g/mol |

| IUPAC Name | nonadecylbenzene |

| Standard InChI | InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 |

| Standard InChI Key | SHWJJBRTHGGZBE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |

Introduction

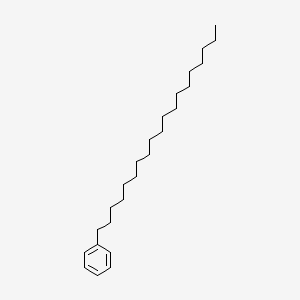

Chemical Identity and Structural Characteristics

Nonadecylbenzene (CAS 29136-19-4) is systematically named 1-phenylnonadecane. Its molecular structure comprises a linear nonadecyl chain (-C₁₉H₃₉) attached to a benzene ring. Key identifiers include:

-

Molecular Formula: C₂₅H₄₄

-

SMILES: CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1

The compound's amphiphilic nature arises from its aromatic head and aliphatic tail, enabling applications in surfactant formulations.

Synthesis and Production

Industrial synthesis typically involves Friedel-Crafts alkylation, where benzene reacts with nonadecyl halides in the presence of Lewis acids like AlCl₃. Alternative routes include catalytic dehydrogenation of n-paraffins or alkylation using olefins . Purification methods such as fractional distillation ensure high yields (>95%) for specialty applications .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 298.1–302.7 K (25–29.6°C) | |

| Enthalpy of Vaporization | 103.6 kJ/mol (at 446 K) | |

| Predicted CCS (Ų) | 196.7 ([M+H]⁺), 207.4 ([M+Na]⁺) |

Nonadecylbenzene is insoluble in water but miscible with hydrocarbons and chlorinated solvents. Its log Kow (octanol-water partition coefficient) is estimated at ~8.5, indicating high hydrophobicity .

Spectral Features

-

IR: Strong C-H stretches (2,850–2,950 cm⁻¹), aromatic C=C (1,600 cm⁻¹) .

-

NMR: ¹H signals at δ 0.86 (terminal CH₃), 1.25 (methylene chain), 7.18–7.29 (aromatic protons) .

Industrial and Scientific Applications

Antirelaxation Coatings in Atomic Vapor Cells

Nonadecylbenzene forms durable coatings on alkali-vapor cell walls, reducing spin relaxation rates in Rb and Cs atoms. Studies show transverse relaxation times (T₂) decrease with temperature (294–340 K), outperforming alkane-based coatings .

Surfactant and Solvent Formulations

Its amphiphilic structure enables use in:

-

Detergents (emulsification of oils)

-

Polymer stabilizers (prevents phase separation)

Environmental and Analytical Chemistry

-

Pollutant Modeling: Used to study hydrophobic organic compound (HOC) transport in soils.

-

PM₂.₅ Analysis: Detected in Beijing winter aerosols, contributing to organic carbon fractions .

Environmental Impact and Toxicology

Ecotoxicological Profile

-

Biodegradation: Slow aerobic degradation (half-life >60 days) due to chain length .

-

Bioaccumulation: High potential in aquatic organisms (BCF >1,000) .

Comparative Analysis with Related Alkylbenzenes

| Compound | Molecular Formula | Melting Point (°C) | Log Kow | Key Applications |

|---|---|---|---|---|

| Dodecylbenzene | C₁₈H₃₀ | -7 | 6.8 | Detergent precursor |

| Hexadecylbenzene | C₂₂H₄₆ | 18 | 7.9 | Lubricant additives |

| Nonadecylbenzene | C₂₅H₄₄ | 25–29.6 | 8.5 | Antirelaxation coatings |

Nonadecylbenzene’s extended alkyl chain enhances thermal stability compared to shorter homologs, making it ideal for high-temperature applications .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume